molecular formula C24H20ClN3O B12122974 6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline

6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12122974
M. Wt: 401.9 g/mol
InChI Key: JNNKPRSAJFPIIU-UHFFFAOYSA-N
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Description

6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is notable for its unique structural features, which include a chlorophenoxy group and a methyl group attached to an indoloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the indoloquinoxaline core, which can be synthesized through the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid catalyst such as acetic acid or hydrochloric acid . The resulting intermediate is then subjected to further functionalization to introduce the chlorophenoxypropyl and methyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper-doped cadmium sulfide nanoparticles or cerium(IV) oxide nanoparticles can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indoloquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes.

Comparison with Similar Compounds

Similar Compounds

    6H-indolo[2,3-b]quinoxaline: The parent compound without the chlorophenoxypropyl and methyl groups.

    2-chlorophenoxyacetic acid: A simpler compound containing the chlorophenoxy group.

    7-methylindole: A compound containing the indole core with a methyl group.

Uniqueness

6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenoxypropyl group enhances its potential for nucleophilic substitution reactions, while the methyl group can influence its electronic properties and stability.

Properties

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

IUPAC Name

6-[3-(2-chlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H20ClN3O/c1-16-8-6-9-17-22-24(27-20-12-4-3-11-19(20)26-22)28(23(16)17)14-7-15-29-21-13-5-2-10-18(21)25/h2-6,8-13H,7,14-15H2,1H3

InChI Key

JNNKPRSAJFPIIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=CC=C5Cl

Origin of Product

United States

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